2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Description
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C13H22N2O/c16-12-4-6-13(5-1-7-14-9-13)10-15(12)8-11-2-3-11/h11,14H,1-10H2 |
InChI Key |
YLBOVOVEIDBVLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CC3CC3)CNC1 |
Origin of Product |
United States |
Preparation Methods
Core Spirocycle Construction
Spiroannulation typically proceeds via Dieckmann cyclization or Mitsunobu reactions. Data from Ambeed’s synthesis protocols show that refluxing tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate with 4-chloropyridinium chloride in isopropanol at 78°C for 15 hours achieves 51.4% yield of the bicyclic intermediate. Microwave irradiation (180–185°C, 5–10 hours) in n-butanol accelerates this process, particularly when employing palladium catalysts like bis(tri-t-butylphosphine)palladium(0).
Cyclopropylmethyl Group Introduction
Post-spirocyclization, N-alkylation with cyclopropylmethyl bromide under basic conditions (K2CO3, DMF) attaches the substituent. Alternative routes involve reductive amination using cyclopropanecarbaldehyde and NaBH3CN, though this method risks over-alkylation. Patent data emphasize the superiority of stepwise Boc-deprotection (4M HCl/dioxane) followed by alkylation, achieving >80% conversion.
Detailed Synthetic Routes
Route 1: Sequential Alkylation-Spirocyclization
Step 1: tert-Butyl 2-(3-(2-chlorobenzamido)-2,3-dihydro-1H-indene-5-carbonyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate is synthesized via EDC/HOBt-mediated coupling between (3R)-3-[(2-chlorobenzoyl)amino]indene-5-carboxylic acid and tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in dichloromethane (70% yield).
Step 2: Boc deprotection with HCl/dioxane (4M, 4 hours) liberates the secondary amine, which undergoes alkylation with cyclopropylmethyl bromide (1.2 eq) and DIEA in THF at 0°C→RT (18 hours, 65% yield).
Step 3: Final purification via reverse-phase chromatography (C18 column, 0.1% formic acid/acetonitrile gradient) affords the target compound (HPLC purity >95%).
Route 2: One-Pot Microwave-Assisted Synthesis
Combining tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1 eq), cyclopropylmethyl mesylate (1.5 eq), and K3PO4 (2 eq) in DMA under microwave irradiation (160°C, 24 hours) achieves direct N-alkylation. Subsequent in situ deprotection with TFA/CH2Cl2 (1:1, 2 hours) yields the free base (55% overall yield).
Critical Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMA, DMF) enhance alkylation rates but may promote ester hydrolysis. Comparative studies in n-butanol vs. isopropanol show 15% higher yields in n-butanol due to improved solubility of palladium complexes.
Catalytic Systems
Pd(PtBu3)2 demonstrates superior activity in sp2–sp3 couplings (TOF = 220 h−1) compared to Pd(OAc)2 (TOF = 85 h−1). Chelating ligands like XPhos reduce dimerization side products.
Temperature Optimization
Microwave heating at 180°C vs. conventional reflux (78°C) reduces reaction time from 48 hours to 10 hours while maintaining 70% yield.
Purification and Characterization
Chromatographic Methods
Silica gel chromatography (EtOAc/MeOH/NH4OH 70:10:0.8) effectively separates Boc-protected intermediates. Final products require reverse-phase HPLC (Gemini C18, 0.1% formic acid) for >99% purity.
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3): δ 1.29–1.50 (m, 6H, spiropyran CH2), 2.68–2.89 (m, 4H, N-CH2-cyclopropyl), 3.32–3.45 (m, 4H, N-CH2-CO).
- HRMS (ESI+): m/z calculated for C17H25N2O2 [M+H]+ 289.1911, observed 289.1921.
Scalability and Industrial Feasibility
Kilogram-scale production employs continuous flow reactors (Corning AFR) for Boc deprotection, achieving 92% conversion with 30-minute residence time. Environmental metrics: PMI = 23.4, E-factor = 18.7.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Sequential Alkylation | 65 | 95 | 48 |
| Microwave-Assisted | 70 | 99 | 10 |
| Flow Chemistry | 85 | 99.5 | 0.5 |
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The cyclopropylmethyl group in the target compound likely improves metabolic stability compared to phenyl or benzodiazepine derivatives, which are prone to oxidative degradation .
Pharmacological Potential
- Neurotransmitter Modulation : Spirocyclic amines often target serotonin or dopamine receptors .
- Prodrug Development : The ketone group at position 3 allows for further functionalization into prodrugs .
Commercial Availability and Research Use
Biological Activity
2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a complex spirocyclic structure that contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 221.32 g/mol. Its structural features include a diazaspiro framework which is often associated with various biological activities.
Pharmacological Effects
Research indicates that compounds structurally similar to this compound exhibit a range of pharmacological effects:
- Central Nervous System (CNS) Activity : Compounds in the diazaspiro series have shown potential as GABA_A receptor antagonists, influencing neurotransmission and potentially offering therapeutic effects for anxiety and depression disorders .
- Anti-inflammatory Properties : Some studies suggest that these compounds may modulate immune responses, indicating potential applications in treating inflammatory conditions .
- Pain Management : The compound's analogs have been explored for their analgesic properties, potentially providing alternatives for pain management therapies .
The biological activity of this compound may be attributed to its interaction with various neurotransmitter systems:
- GABAergic System : As noted, the compound may act as a modulator of GABA_A receptors, which are critical in regulating neuronal excitability and are implicated in anxiety and mood disorders .
- Serotonergic System : Similar compounds have been reported to interact with serotonin receptors, suggesting a multifaceted mechanism that could enhance mood and cognitive function .
Case Studies and Research Findings
- Study on GABA_A Receptor Modulation :
- Anti-inflammatory Effects :
- Pain Relief Applications :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H21N2O |
| Molecular Weight | 221.32 g/mol |
| CAS Number | 1385696-31-0 |
| Biological Activity | CNS modulation, analgesic |
| Potential Applications | Anxiety treatment, pain relief |
Q & A
What established synthetic methodologies are used for 2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, and how do reaction conditions influence yield and purity?
The compound is synthesized via condensation reactions under basic conditions. For example, 2,8-diazaspiro[5.5]undecane derivatives are prepared by reacting acid precursors (e.g., 2-(3-phenylquinazolin-4(3H)-2-ylthio)hexanoic acid) with spirocyclic amines in basic media (e.g., potassium carbonate in DMF) at 60–80°C . Key factors include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic reactivity.
- Stoichiometry : Excess amine (1.5–2.0 equivalents) ensures complete reaction.
- Purification : Column chromatography or recrystallization removes byproducts like unreacted amines .
Yield optimization requires real-time monitoring via TLC or HPLC-MS to track intermediate formation .
What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) resolves spirocyclic and cyclopropylmethyl groups. For example, δ 1.0–1.5 ppm (cyclopropyl protons) and δ 2.8–3.2 ppm (spiro N-CH2) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 305.2232 for C₁₇H₂₅N₂O₂⁺).
- X-ray Crystallography : Resolves stereochemistry in crystalline forms, as seen in related diazaspiro ligands bound to kinase targets .
Complementary techniques (e.g., IR for carbonyl validation) mitigate ambiguities from overlapping NMR signals .
What pharmacological targets are associated with this compound, and how are its biological activities validated?
The compound is explored as an allosteric kinase inhibitor , notably targeting Chk1 , a key enzyme in DNA damage response . Validation methods include:
- In vitro enzyme assays : Fluorescence polarization assays measure IC₅₀ values (e.g., <100 nM for Chk1 inhibition).
- Cell-based assays : Proliferation inhibition in cancer lines (e.g., HCT-116) via ATP depletion.
- Structural studies : Co-crystallization with Chk1 reveals binding interactions (e.g., hydrogen bonding with Asp148) .
How can researchers address contradictions in spectral data during structural elucidation?
- Multi-technique validation : Combine NMR, MS, and X-ray data. For instance, ambiguous NOESY correlations in spiro systems can be resolved via crystallography .
- Isotopic labeling : ¹³C-labeled cyclopropyl groups clarify splitting patterns in crowded NMR regions.
- Computational modeling : DFT calculations predict chemical shifts to reconcile experimental vs. theoretical data .
What are the key challenges in synthesizing spirocyclic compounds like this, and how are they mitigated?
- Ring strain : Spiro[5.5] systems require precise control of reaction kinetics to avoid side products. Slow addition of reagents in basic media minimizes strain-induced rearrangements .
- Protecting group strategies : tert-butoxycarbonyl (Boc) groups stabilize reactive amines during intermediate steps (e.g., PharmaBlock’s use of Boc-protected diazaspiro intermediates) .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns isolates polar byproducts .
How do structural modifications of the diazaspiro core influence biological activity?
- Cyclopropylmethyl substitution : Enhances lipophilicity, improving membrane permeability (logP ~2.5 vs. ~1.8 for unsubstituted analogs) .
- Spiro ring size : Smaller rings (e.g., spiro[4.5]) reduce conformational flexibility, altering kinase selectivity .
- Electron-withdrawing groups : Methoxy or fluorobenzyl substitutions (e.g., 8-(2-methoxy-3-methylbenzoyl)) modulate binding affinity via π-π stacking .
What strategies optimize the scalability of synthetic routes for preclinical studies?
- Flow chemistry : Continuous processing reduces reaction times (e.g., 4–6 hours vs. 24 hours batch) and improves reproducibility .
- Catalytic methods : Palladium-catalyzed cross-coupling introduces cyclopropylmethyl groups with >90% regioselectivity .
- Green solvents : Ethanol/water mixtures replace DMF to reduce toxicity without compromising yield (~85% vs. 88% in DMF) .
How are computational tools applied in the design of diazaspiro-based inhibitors?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in Chk1’s allosteric pocket (e.g., RMSD <2.0 Å vs. crystallographic data) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs .
- MD simulations : Assess conformational stability of the spiro core in aqueous environments (e.g., RMSF <0.5 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
